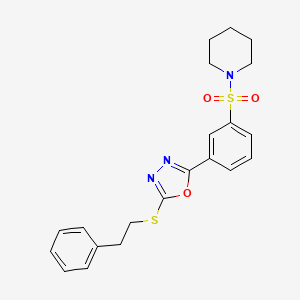

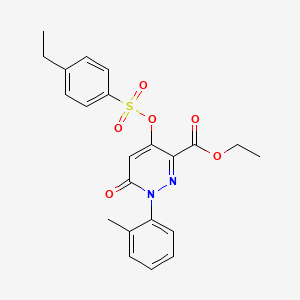

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of carboxamide that has a cyclopentane ring and a furan ring attached to it. In

Aplicaciones Científicas De Investigación

Catalytic Conversion of Biomass-Derived Compounds

Catalytic conversion processes are crucial for transforming biomass-derived compounds into valuable chemicals. One notable review discusses the transformation of 5-hydroxymethylfurfural (HMF), a key biomass-derived platform chemical, into various important chemicals and fuels, including 2,5-dimethylfuran, through catalytic processes. The review emphasizes the mechanisms of catalytic processes and the design of future catalysts, highlighting the importance of activating functional groups for successful conversions (Xiao Kong et al., 2018).

Hydrodeoxygenation and Hydrogenolysis of Biomass-Based Materials

The use of bimetallic nanoparticles for the hydrodeoxygenation (HDO) and cleavage of lignocellulose-derived products under magnetic induction demonstrates an innovative approach to biomass conversion. This method utilizes FeNi3 nanoparticles to catalyze the conversion of furfural and 5-hydroxymethyl furfural into 2-methylfuran and 2,5-dimethylfuran, respectively, under mild conditions. Such research showcases the potential of magnetic heating in facilitating the catalytic treatment of biomass-derived molecules (Irene Mustieles Marín et al., 2021).

Synthesis and Antiviral Activity

Research into the synthesis of ester prodrugs of cyclic compounds demonstrates the potential for developing new pharmacophores for designing anticancer agents. One study evaluates the in vitro cytotoxicity of functionalized amino acid derivatives against human cancer cell lines, identifying compounds with promising cytotoxicity in ovarian and oral cancers. This highlights the broader applicability of chemical synthesis in drug discovery and development (Vivek Kumar et al., 2009).

Propiedades

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-9-7-12(10(2)18-9)13(16)8-15-14(17)11-5-3-4-6-11/h7,11,13,16H,3-6,8H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUGGHDMRICGJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)C2CCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

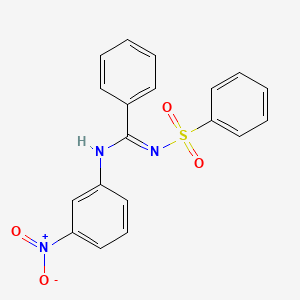

![N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2945274.png)

![N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide](/img/structure/B2945276.png)

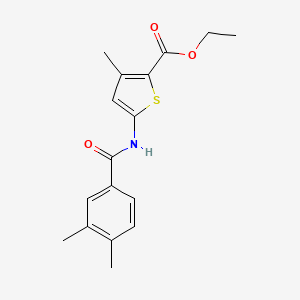

![(2-Furylmethyl)[(2-methyl-5-nitrophenyl)sulfonyl]amine](/img/structure/B2945281.png)

![1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B2945282.png)

![4-[[2-(Phenylmethyl)-1-benzimidazolyl]sulfonyl]morpholine](/img/structure/B2945285.png)

![3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2945286.png)

![4-Methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2945289.png)

![Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate](/img/structure/B2945292.png)